![molecular formula C30H48O4 B10841487 24-Hydroxyursolic acid](/img/structure/B10841487.png)
24-Hydroxyursolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Hydroxyursolic acid is a naturally occurring pentacyclic triterpenoid compound derived from ursolic acid. It is found in various plants and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . This compound has gained significant attention in recent years due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 24-Hydroxyursolic acid can be synthesized from ursolic acid through a series of hydroxylation reactions. One common method involves the use of specific enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation at the C-24 position . The reaction conditions typically include the presence of oxygen and cofactors like NADPH.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as the leaves of Diospyros kaki (Persimmon) . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 24-Hydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 23-hydroxyursolic acid.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction under mild conditions.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of ursolic acid, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 24-hydroxyursolic acid involves several molecular targets and pathways:
Apoptosis Induction: It activates caspase-3 and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death in cancer cells.
AMP-Activated Protein Kinase (AMPK) Activation: It activates AMPK, which plays a critical role in cellular energy homeostasis and exhibits anticancer effects by inhibiting cyclooxygenase-2 (COX-2) expression.
p53 Pathway: It phosphorylates p53 at Ser15, enhancing its tumor suppressor functions.
Vergleich Mit ähnlichen Verbindungen
24-Hydroxyursolic acid is unique compared to other similar compounds due to its specific hydroxylation at the C-24 position. Some similar compounds include:
23-Hydroxyursolic Acid: Another hydroxylated derivative of ursolic acid with similar anticancer properties.
Corosolic Acid: Known for its antidiabetic and anti-inflammatory effects.
Oleanolic Acid: A triterpenoid with similar biological activities but different structural modifications.
Eigenschaften
Molekularformel |
C30H48O4 |
---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
NZCULBURCGAPSF-OQCQIIONSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.